REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8].[CH2:13](I)[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC#N.CCOC(C)=O.O>[CH2:13]([O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:12])=[C:6]([CH:11]=1)[C:7]([O:9][CH3:10])=[O:8])[CH3:14] |f:2.3.4|
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Name
|
|
Quantity
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0.6 g
|
Type
|
reactant
|
Smiles
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OC=1C=CC(=C(C(=O)OC)C1)C
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Name
|
|
Quantity
|
1.13 g
|
Type
|
reactant
|
Smiles
|
C(C)I
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CC#N
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
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WASH
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Details
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washed with NaOH (2 N, 5 mL), H2O (5 mL) and brine (5 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=CC(=C(C(=O)OC)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |